

The Discovery and Development of Thiotraniliprole: A Technical Guide

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Compound of Interest

Compound Name: *Thiotraniliprole*

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Introduction

Thiotraniliprole, also known as Tetraniliprole, is a third-generation anthranilic diamide insecticide developed by Bayer CropScience. It is a potent and selective modulator of insect ryanodine receptors (RyRs), offering broad-spectrum control of various chewing and sucking insect pests.^[1] This technical guide provides an in-depth overview of the discovery, synthesis, mode of action, structure-activity relationships, and key experimental data related to **Thiotraniliprole**.

Discovery and Synthesis

The development of **Thiotraniliprole** is a result of extensive research in the chemical class of anthranilic diamides. The core structure was optimized to enhance insecticidal potency and spectrum of activity. The synthesis of **Thiotraniliprole** involves the coupling of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Synthesis of Precursors

1. 2-amino-5-chloro-N,3-dimethylbenzamide:

A common synthetic route for this intermediate starts with 2-amino-3-methylbenzoic acid. The process involves several steps, including chlorination and amidation. One patented method

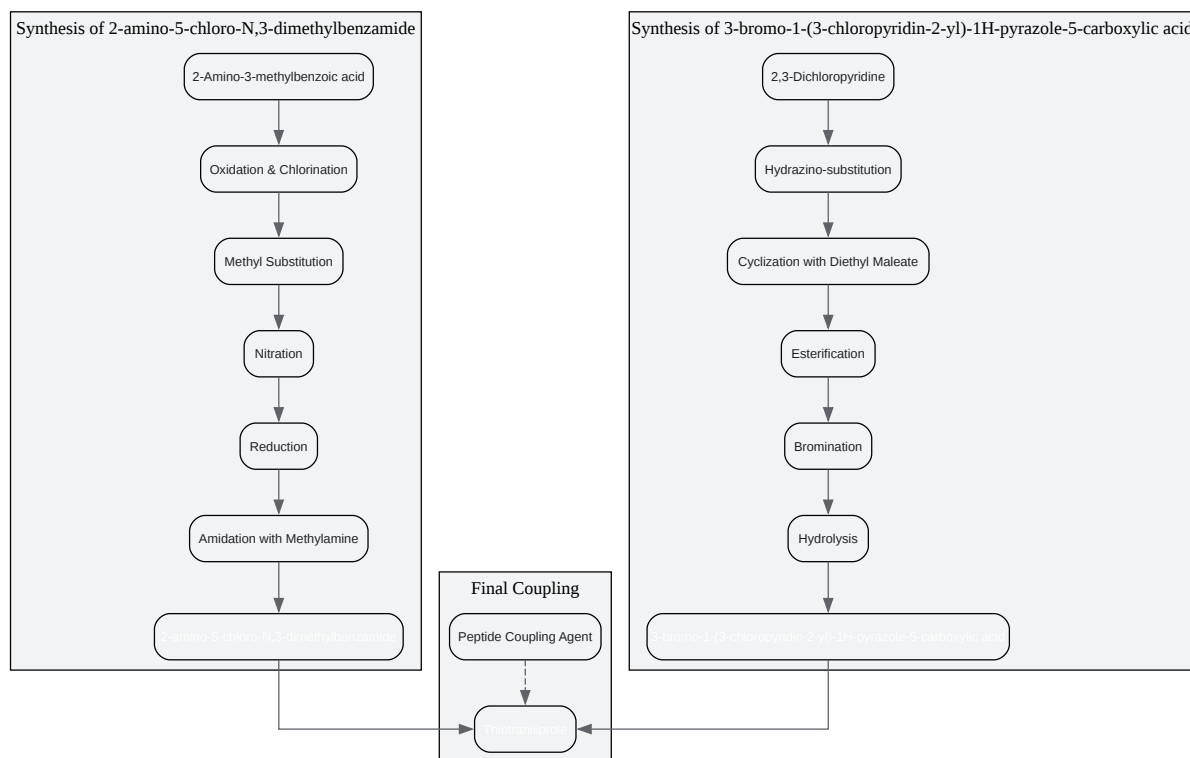
describes a process that enhances the synthesis yield to 92% or above through a series of reactions including oxidation, chlorination, methyl substitution, nitration, reduction, and final amidation with methylamine.[2]

2. 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid:

This pyrazole carboxylic acid derivative is a crucial component. Its synthesis has been reported through various routes. One approach involves the reaction of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine with lithium diisopropylamide followed by carboxylation with carbon dioxide.[1] Another method starts from 2,3-dichloropyridine, which undergoes hydrazino-substitution, cyclization with diethyl maleate, esterification, bromination, and hydrolysis to yield the final product.[3]

Final Coupling Reaction

The final step in the synthesis of **Thiotraniliprole** is the formation of an amide bond between the two precursors. This is typically achieved using a peptide coupling agent.



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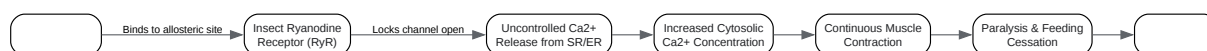
Synthetic pathway of **Thiotranilprole**.

Mode of Action

Thiotraniliprole, like other diamide insecticides, selectively targets and activates insect ryanodine receptors (RyRs).[1] RyRs are large intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum that are essential for muscle contraction.

The binding of **Thiotraniliprole** to a specific allosteric site on the insect RyR locks the channel in a constitutively open state. This leads to an uncontrolled and sustained release of Ca^{2+} from intracellular stores into the cytoplasm of muscle and nerve cells.[1] The resulting depletion of Ca^{2+} stores and elevated cytosolic Ca^{2+} levels cause continuous muscle contraction, leading to paralysis, cessation of feeding, and ultimately, the death of the insect.[1]

The high selectivity of **Thiotraniliprole** for insect RyRs over their mammalian counterparts is a key feature contributing to its favorable safety profile.[1] This selectivity is attributed to significant structural differences in the binding site between insect and mammalian RyR isoforms.[1]

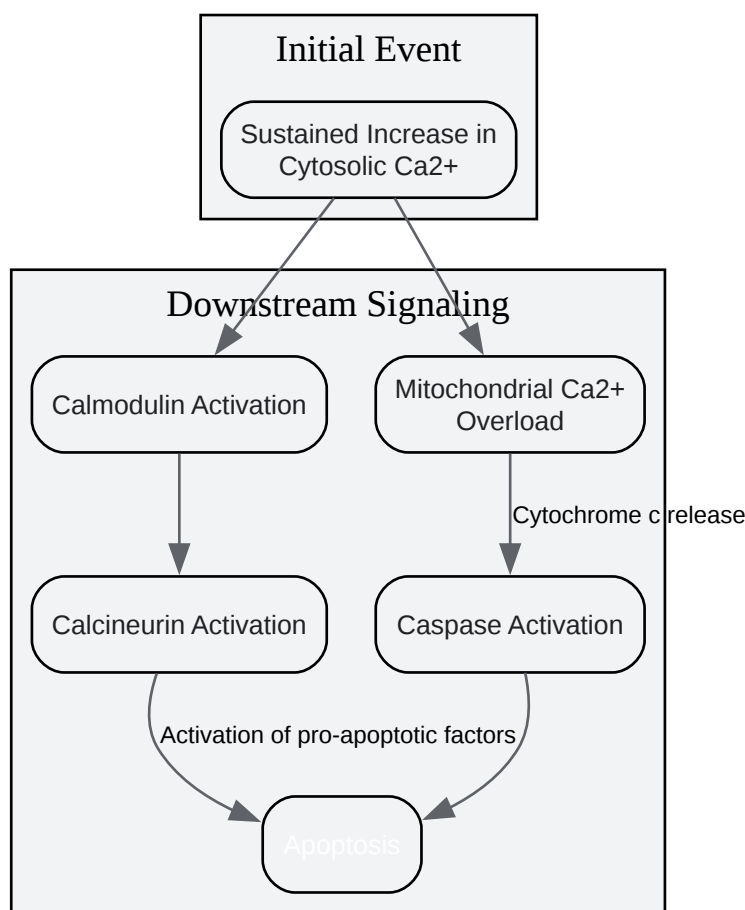


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Mode of action of **Thiotraniliprole**.

Downstream Signaling Effects

The sustained elevation of intracellular Ca^{2+} triggered by **Thiotraniliprole** can activate various downstream signaling pathways, ultimately contributing to cell death. While the primary cause of insect death is paralysis and feeding cessation, the prolonged disruption of calcium homeostasis can induce apoptosis. Elevated cytosolic Ca^{2+} can activate Ca^{2+} -dependent enzymes such as calmodulin and calcineurin.[4] Calcineurin, a phosphatase, can dephosphorylate and activate pro-apoptotic proteins.[4] Furthermore, Ca^{2+} overload in the mitochondria can trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of caspases and the execution of the apoptotic program.[5]



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Potential downstream signaling pathway leading to apoptosis.

Quantitative Data

The efficacy of **Thiotraniliprole** has been evaluated against a range of insect pests. The following tables summarize key quantitative data.

Table 1: Insecticidal Activity of **Thiotraniliprole** and Chlorantraniliprole against Key Lepidopteran Pests

Insecticide	Pest Species	LC50 Value	Reference
Thiotraniliprole (as Tetraniliprole)	Chilo suppressalis	85.98-92.78% control at 30 g a.i./hm ²	[6]
Chlorantraniliprole	Chilo suppressalis	0.568 - 13.547 mg a.i./liter	[7]
Chlorantraniliprole	Plutella xylostella	0.000275 - 0.00037 per cent	[8]
Chlorantraniliprole	Spodoptera frugiperda	2.781 mg/L	[9]
Cyantraniliprole	Plutella xylostella	0.069 mg/L	[10]

Table 2: Selectivity of Diamide Insecticides for Insect vs. Mammalian Ryanodine Receptors

Compound	Receptor Type	EC50 Value (μM)	Reference
Tetraniliprole	Rabbit RyR1	7.6	[11]
Flubendiamide	Rabbit RyR1	4.5	[11]

Note: A lower EC50 value indicates higher potency.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to its receptor.

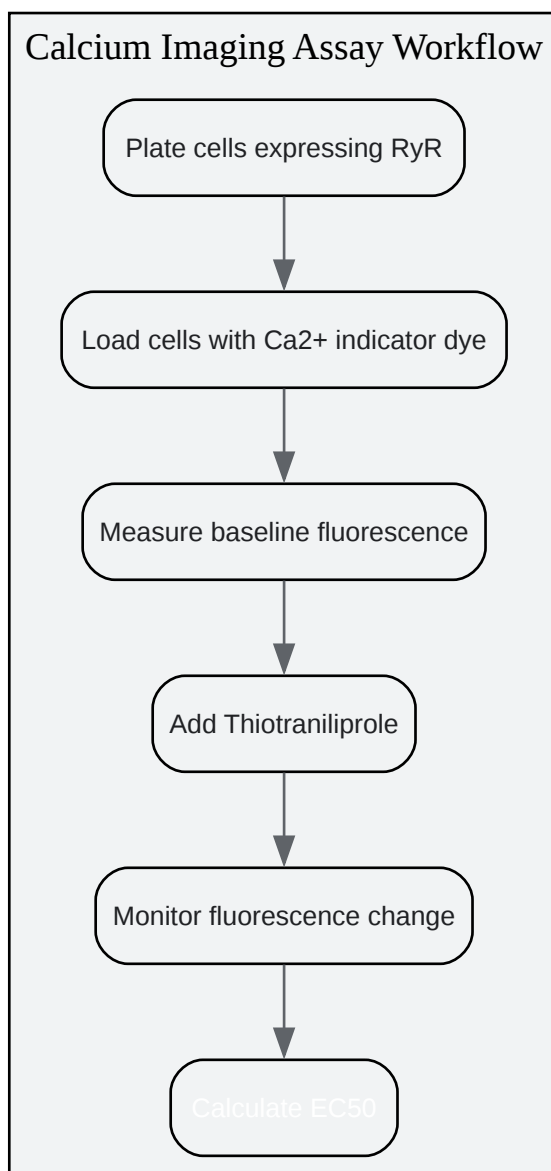
- **Preparation of Membranes:** Isolate microsomes containing the ryanodine receptor from a suitable insect tissue (e.g., thoracic muscle of houseflies) or from cells expressing the receptor.
- **Radioligand:** Use a high-affinity radiolabeled ligand that binds to the ryanodine receptor, such as [³H]ryanodine.
- **Competition Assay:** Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (**Thiotraniliprole**).

- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

Fluorescence-Based Calcium Imaging Assay

This assay measures the ability of a compound to induce calcium release from intracellular stores.

- Cell Culture: Use insect cells (e.g., Sf9 cells) or mammalian cells (e.g., HEK293) that endogenously or recombinantly express the ryanodine receptor of interest.
- Calcium Indicator Dye: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes increase their fluorescence intensity upon binding to Ca^{2+} .
- Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.
- Compound Addition: Add varying concentrations of **Thiotraniliprole** to the cells.
- Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence microscope or a plate reader.
- Data Analysis: Generate dose-response curves by plotting the change in fluorescence against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).



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Workflow for a fluorescence-based calcium imaging assay.

Structure-Activity Relationship (SAR)

The insecticidal activity of anthranilic diamides is highly dependent on their chemical structure. While specific SAR studies for **Thiotraniliprole** are not extensively published in the public domain, general principles for this class of insecticides can be inferred from related compounds like chlorantraniliprole. Key structural features that influence activity include:

- The anthranilic acid moiety: Modifications to this part of the molecule can affect binding affinity and insecticidal spectrum.
- The pyrazole ring: The substituents on the pyrazole ring are critical for potency. The nature and position of the halogen atoms and other groups can significantly impact the interaction with the ryanodine receptor.
- The amide linker: The amide bond connecting the two aromatic systems is essential for maintaining the correct conformation for receptor binding.

Conclusion

Thiotraniliprole is a highly effective insecticide that represents a significant advancement in the class of anthranilic diamides. Its potent and selective mode of action on insect ryanodine receptors provides excellent control of a broad range of pests while maintaining a favorable toxicological profile for non-target organisms. A thorough understanding of its synthesis, mode of action, and the experimental methods used for its characterization is crucial for its responsible use in integrated pest management programs and for the development of future insect control agents.

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